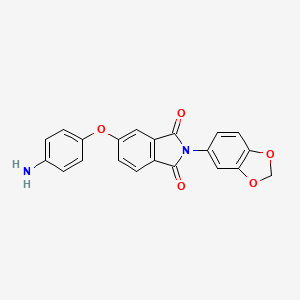
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione, also known as APBD, is a novel compound with a wide range of potential applications in biomedical research. APBD is a highly stable and water-soluble molecule that has been used in various scientific studies due to its unique properties. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-aminophenol with 1,3-benzodioxole-5-carboxylic acid to form 5-(4-aminophenoxy)-1,3-benzodioxole. This intermediate is then reacted with phthalic anhydride to form the final product, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione.
Starting Materials
4-aminophenol, 1,3-benzodioxole-5-carboxylic acid, phthalic anhydride, acetic anhydride, sodium acetate, sulfuric acid, ethanol, wate
Reaction
Step 1: Dissolve 4-aminophenol (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.2 g). Heat the mixture at 120°C for 2 hours., Step 2: Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-acetamidophenol (1.2 g)., Step 3: Dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 g) in sulfuric acid (10 mL) and heat the mixture at 120°C for 2 hours. Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1,3-benzodioxole-5-carboxylic acid (0.9 g)., Step 4: Dissolve 4-acetamidophenol (1.0 g) and 1,3-benzodioxole-5-carboxylic acid (0.9 g) in ethanol (20 mL) and add sulfuric acid (0.5 mL). Heat the mixture at reflux for 2 hours., Step 5: Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(4-aminophenoxy)-1,3-benzodioxole (1.2 g)., Step 6: Dissolve 5-(4-aminophenoxy)-1,3-benzodioxole (1.0 g) and phthalic anhydride (1.0 g) in ethanol (20 mL) and add sulfuric acid (0.5 mL). Heat the mixture at reflux for 2 hours., Step 7: Cool the mixture and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione (1.0 g).
科学研究应用
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in solution, as well as for the detection of DNA and proteins. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been used to study the effects of drugs on biological systems and has been used in studies of the effects of environmental pollutants on living organisms.
作用机制
The mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, but it is thought to interact with proteins and other molecules in the cell. It is believed that 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione may act as an inhibitor of certain enzymes, which could explain its ability to modulate the activity of certain proteins and its potential applications in biomedical research.
生化和生理效应
The biochemical and physiological effects of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione are not yet fully understood. However, in vitro studies have shown that 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is able to modulate the activity of certain proteins and enzymes, which could explain its potential applications in biomedical research. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione has been shown to have an inhibitory effect on certain enzymes, which could explain its potential applications in drug development.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione in laboratory experiments is its high stability and water solubility. This makes it easier to handle and store, and it is less likely to degrade over time. Additionally, 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione in laboratory experiments. For example, the exact mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, which could limit its use in certain types of experiments. Additionally, the compound is not yet widely available, which could limit its use in certain labs.
未来方向
There are a number of potential future directions for 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione research. One potential application is in drug development, as the compound has been shown to have an inhibitory effect on certain enzymes. Additionally, further research into the mechanism of action of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to elucidate its potential applications in biomedical research. Additionally, further research into the synthesis of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to make the compound more widely available, which could expand its use in laboratory experiments. Finally, research into the biochemical and physiological effects of 5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione could help to further elucidate its potential applications in biomedical research.
属性
IUPAC Name |
5-(4-aminophenoxy)-2-(1,3-benzodioxol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c22-12-1-4-14(5-2-12)28-15-6-7-16-17(10-15)21(25)23(20(16)24)13-3-8-18-19(9-13)27-11-26-18/h1-10H,11,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXSXEWRXWWETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)
![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)
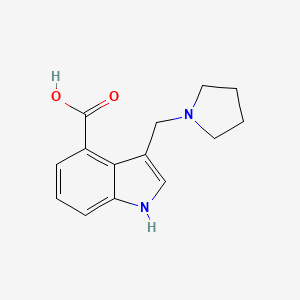
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
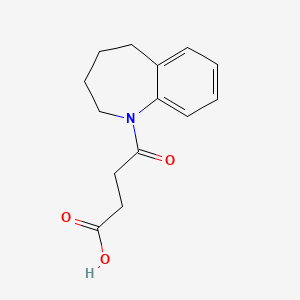
![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1386836.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)
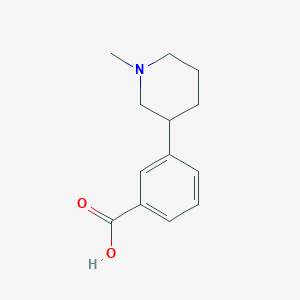
![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)
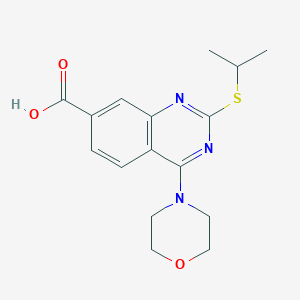
![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)